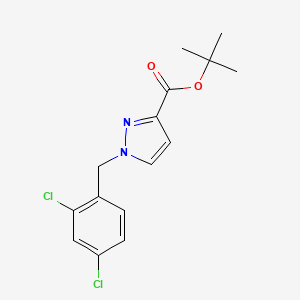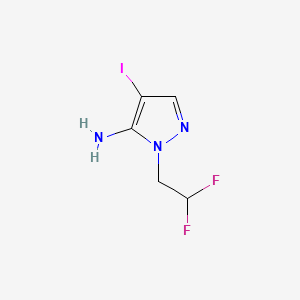
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form hydrogen bonds and interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazol-5-amine
- 1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazol-5-amine
- 1-(2,2-Difluoroethyl)-4-fluoro-1H-pyrazol-5-amine
Comparison: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H6F2IN3 |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-4(7)2-11-5(9)3(8)1-10-11/h1,4H,2,9H2 |
InChI Key |
LWQVEDLXEIKFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1I)N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910161.png)
![N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910169.png)
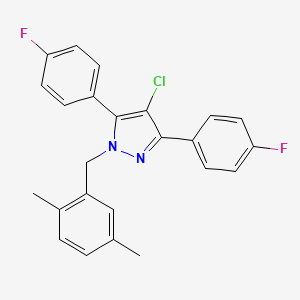
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10910172.png)
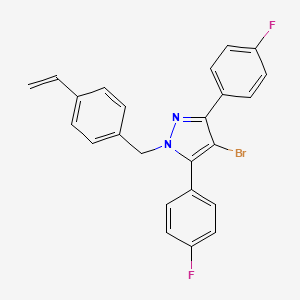
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
![1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910212.png)
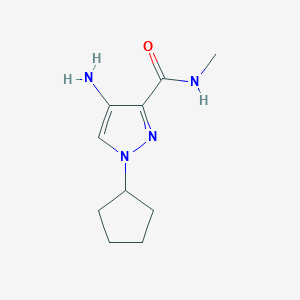
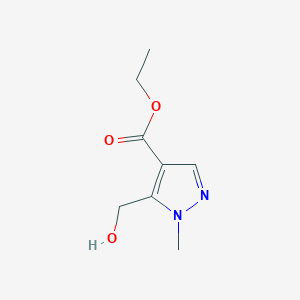

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10910238.png)
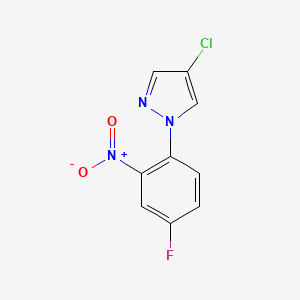
![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10910250.png)
